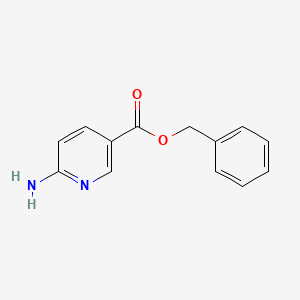

Benzyl 6-aminonicotinate

Vue d'ensemble

Description

Benzyl 6-aminonicotinate is an organic compound with the molecular formula C13H12N2O2. It is derived from nicotinic acid, where a hydrogen atom at the 6th position is replaced by a benzyl group and an amino group. This compound is known for its applications in various fields, including organic chemistry and biomedical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benzyl 6-aminonicotinate can be synthesized through the reaction of 6-aminonicotinic acid with benzyl bromide. The reaction typically involves the use of a base such as triethylamine in a solvent like N,N-dimethylformamide. The mixture is heated and stirred at temperatures around 55 to 57°C for approximately 19 hours .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to meet industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions: Benzyl 6-aminonicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Applications De Recherche Scientifique

Benzyl 6-aminonicotinate has several applications in scientific research:

Organic Chemistry: It is used in the cyanation of alcohols, a valuable process in organic synthesis.

Biomedical Research: The compound serves as an antioxidant and anti-inflammatory agent in cell culture and animal models.

Electrochemistry: It acts as a catalyst in cyclic voltammetry experiments, facilitating electron transfer reactions.

Mécanisme D'action

The mechanism of action of Benzyl 6-aminonicotinate involves its interaction with molecular targets and pathways. As an antioxidant, it neutralizes free radicals, thereby reducing oxidative stress. Its anti-inflammatory properties are attributed to the inhibition of inflammatory mediators such as prostaglandins and cytokines .

Comparaison Avec Des Composés Similaires

Benzyl nicotinate: Similar in structure but primarily used as a vasodilator and rubefacient.

6-Aminonicotinic acid: The precursor in the synthesis of Benzyl 6-aminonicotinate, lacking the benzyl group.

Uniqueness: this compound is unique due to its dual functional groups (benzyl and amino), which confer distinct chemical reactivity and biological activity. This makes it a versatile compound in both organic synthesis and biomedical applications.

Activité Biologique

Benzyl 6-aminonicotinate (B6AN) is an organic compound derived from nicotinic acid, characterized by the presence of both a benzyl group and an amino group. This unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry and organic synthesis. This article explores the biological activity of B6AN, including its antioxidant, anti-inflammatory properties, and its role in various biochemical pathways.

Chemical Structure and Properties

- Molecular Formula : C13H12N2O2

- Molecular Weight : 232.25 g/mol

- IUPAC Name : Benzyl 6-aminopyridine-3-carboxylate

The compound is synthesized through the reaction of 6-aminonicotinic acid with benzyl bromide, typically using bases like triethylamine in solvents such as N,N-dimethylformamide at controlled temperatures.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Antioxidant Activity : B6AN acts as a scavenger of free radicals, reducing oxidative stress in various biological systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

- Anti-inflammatory Effects : The compound inhibits the production of inflammatory mediators such as nitric oxide (NO) and cytokines. In studies involving lipopolysaccharide (LPS)-stimulated macrophages, B6AN demonstrated a significant reduction in NO production, indicating its potential as an anti-inflammatory agent .

- Enzyme Inhibition : B6AN has been shown to inhibit enzymes involved in inflammatory pathways, which may contribute to its therapeutic effects against inflammatory diseases.

Antioxidant Properties

This compound's ability to neutralize free radicals makes it a candidate for use in formulations aimed at reducing oxidative stress-related damage. Studies have indicated that it can effectively lower levels of oxidative markers in cell cultures .

Anti-inflammatory Activity

Research has highlighted B6AN's potential in treating conditions characterized by inflammation. In vitro studies reveal that it can significantly reduce the production of pro-inflammatory cytokines and NO in activated macrophages, suggesting its utility in managing chronic inflammatory conditions .

Neuroprotective Effects

Emerging research suggests that B6AN may also have neuroprotective properties. By mitigating oxidative stress and inflammation, it could play a role in protecting neuronal cells from degeneration associated with diseases like Alzheimer's and Parkinson's .

Comparative Analysis with Related Compounds

| Compound | Structure Similarity | Main Activity |

|---|---|---|

| Benzyl Nicotinate | Similar | Vasodilator |

| 6-Aminonicotinic Acid | Precursor | Antioxidant |

| Nicotinic Acid | Structural base | Neuroprotective |

Benzyl nicotinate, while structurally similar, primarily functions as a vasodilator and rubefacient, contrasting with the dual functional roles of B6AN as both an antioxidant and anti-inflammatory agent .

Case Studies and Research Findings

- Cell Culture Studies : In a study involving RAW 264.7 macrophages, B6AN exhibited significant inhibition of NO production upon LPS stimulation. The results indicated a concentration-dependent response, demonstrating its potential for therapeutic applications in inflammatory diseases .

- Animal Models : Preliminary animal studies have shown that administration of B6AN can lead to decreased markers of inflammation in tissues affected by chronic inflammatory conditions, supporting its use as a treatment option .

- Electrochemical Applications : Beyond biological applications, B6AN has been utilized as a catalyst in electrochemical experiments, showcasing its versatility beyond traditional medicinal chemistry roles.

Propriétés

IUPAC Name |

benzyl 6-aminopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c14-12-7-6-11(8-15-12)13(16)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFRFMFRNZBTPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672352 | |

| Record name | Benzyl 6-aminopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935687-49-3 | |

| Record name | Benzyl 6-aminopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.